molecular formula C6H7N5OS B1488555 2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 1249809-18-4

2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B1488555
CAS RN: 1249809-18-4
M. Wt: 197.22 g/mol
InChI Key: AUNCCWWFHJRHND-UHFFFAOYSA-N
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Description

2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide (2-Azido-MTMA) is an azide-containing compound that has been used in various biochemical, pharmacological, and physiological studies. It is a derivative of the thiazole ring system, which is a common component of many bioactive molecules. 2-Azido-MTMA is a useful and versatile reagent for labeling proteins and other molecules, as well as for studying the structure and function of proteins.

Scientific Research Applications

Synthesis of 1,2,3-Triazoles

This compound is used in the synthesis of 1,2,3-triazoles, a class of heterocyclic compounds . The 1,4-disubstituted-1,2,3-triazole derivatives have been obtained by the 1,3-dipolar cycloaddition of 1-(prop-2-yn-1-yloxy)naphthalene and 2-azido-N-phenylacetamides via click chemistry approach .

Antifungal Applications

The synthesized 1,2,3-triazole derivatives were evaluated for their antifungal activities . The molecular docking study has also been carried out against the active site of cytochrome P450 lanosterol 14α-demethylase of C. albicans to understand the binding affinity and binding interactions of enzyme and synthesized derivatives .

Antioxidant Applications

The synthesized 1,2,3-triazole derivatives were also evaluated for their antioxidant activities .

Antitubercular Applications

The synthesized 1,2,3-triazole derivatives were evaluated for their antitubercular activities .

Use as Fluorescent Probes

Triazoles, which can be synthesized using 2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide, have been used as fluorescent probes .

Structural Units of Polymers

Triazoles, which can be synthesized using 2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide, have been used as structural units of polymers .

Medicinal Chemistry Applications

Azides, including 2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide, have found valuable applications in medicinal chemistry .

Organic Synthesis Intermediates

Azides, including 2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide, have an increasing interest in the field of organic synthesis as intermediates for the preparation of heterocycles such as tetrazoles, triazolines, triazoles, etc .

properties

IUPAC Name

2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5OS/c1-4-3-13-6(9-4)10-5(12)2-8-11-7/h3H,2H2,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNCCWWFHJRHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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